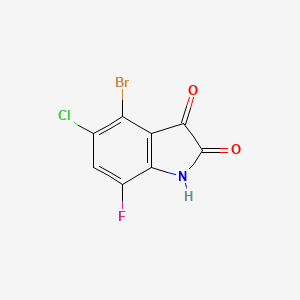![molecular formula C14H16INO2 B13484732 tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate CAS No. 819053-75-3](/img/structure/B13484732.png)
tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate is a synthetic organic compound with the molecular formula C14H18INO2 It is characterized by the presence of an iodophenyl group attached to a prop-2-yn-1-yl chain, which is further linked to a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-iodophenylacetylene and tert-butyl carbamate.
Reaction Conditions: The key step involves the coupling of 4-iodophenylacetylene with tert-butyl carbamate under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: The alkyne group can undergo coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with other alkynes or aryl halides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenylpropynyl carbamates can be formed.
Coupling Products: Formation of biaryl or diarylalkyne compounds.
Applications De Recherche Scientifique
tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with biological targets, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
- tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate
- tert-Butyl 2-methylbut-3-yn-2-yl carbonate
Uniqueness
tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for applications requiring specific interactions with biological targets or for use in advanced synthetic methodologies.
Propriétés
Numéro CAS |
819053-75-3 |
|---|---|
Formule moléculaire |
C14H16INO2 |
Poids moléculaire |
357.19 g/mol |
Nom IUPAC |
tert-butyl N-[3-(4-iodophenyl)prop-2-ynyl]carbamate |
InChI |
InChI=1S/C14H16INO2/c1-14(2,3)18-13(17)16-10-4-5-11-6-8-12(15)9-7-11/h6-9H,10H2,1-3H3,(H,16,17) |
Clé InChI |
KNNSQPSSLCONRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC#CC1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


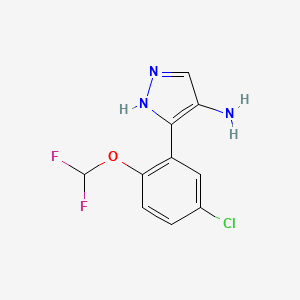
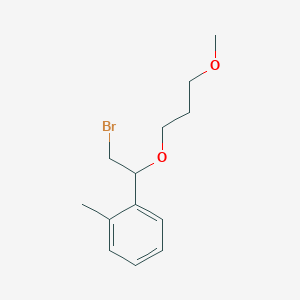

![methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13484671.png)
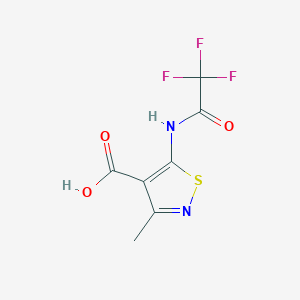
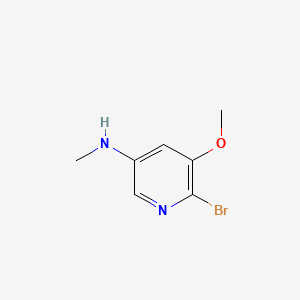

![Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13484694.png)
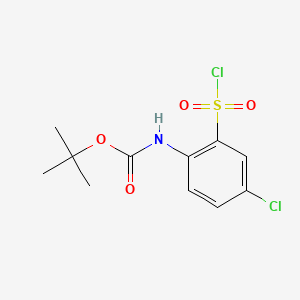

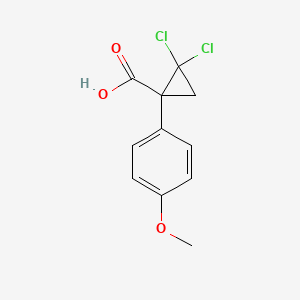
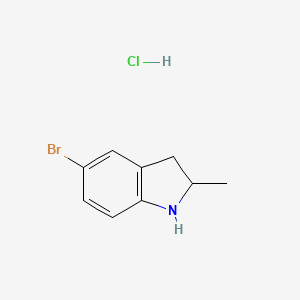
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride](/img/structure/B13484730.png)
